N-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a novel sulfonamide derivative containing a biologically active 3,4-dimethoxyphenyl moiety. It has been investigated primarily for its potential anticancer properties, specifically as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor.
The primary application of N-[5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide in scientific research is its investigation as a potential anticancer agent. In vitro studies demonstrated that it exhibits promising cytotoxic activity against four different cancer cell lines: human hepatocellular carcinoma (HepG2), human medulloblastoma (Daoy), human cervical cancer (HeLa), and human colon cancer (HT-29). It displayed better activity as a VEGFR-2 inhibitor compared to the reference drug dasatinib, further supporting its potential as an anti-angiogenic agent.
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2